Methyl 3-(2-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
This compound is a structurally complex quinazoline derivative characterized by multiple functional groups:
- Quinazoline core: A bicyclic system with two nitrogen atoms at positions 1 and 3, substituted with a thioxo (C=S) group at position 2 and a keto (C=O) group at position 2.
- Methoxy-substituted piperazine: A 4-(4-methoxyphenyl)piperazine moiety linked via an ethylamino bridge to the quinazoline core.
- Ester group: A methyl carboxylate at position 7, enhancing solubility and modulating electronic properties.
The piperazine moiety is common in pharmaceuticals due to its ability to improve bioavailability and receptor binding .
Properties
CAS No. |
1114647-18-5 |
|---|---|
Molecular Formula |
C25H29N5O5S |
Molecular Weight |
511.6 |
IUPAC Name |
methyl 3-[2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H29N5O5S/c1-34-19-6-4-18(5-7-19)29-13-11-28(12-14-29)10-9-26-22(31)16-30-23(32)20-8-3-17(24(33)35-2)15-21(20)27-25(30)36/h3-8,15H,9-14,16H2,1-2H3,(H,26,31)(H,27,36) |
InChI Key |
SOQGPXACCJHBLH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary targets of this compound appear to be acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions. Inhibition of these enzymes can increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease.
Mode of Action
The compound interacts with its targets (AChE and BChE) by inhibiting their activity. This inhibition is achieved through competitive binding, where the compound competes with acetylcholine for the active site of the enzyme. The compound with the best AChE activity was found to show competitive inhibition.
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway. This pathway is responsible for transmitting signals in the nervous system through the neurotransmitter acetylcholine. By inhibiting the enzymes that break down acetylcholine, the compound increases the levels of this neurotransmitter, enhancing cholinergic transmission.
Pharmacokinetics
These studies suggest that such compounds exhibit acceptable pharmacokinetic profiles, with good absorption and distribution, metabolism in the liver, and renal excretion. .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BChE. This can lead to improved cognitive functions, as acetylcholine is a crucial neurotransmitter for cognition. Therefore, this compound could potentially be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s, which are characterized by a decrease in cholinergic transmission.
Biological Activity
Methyl 3-(2-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tetrahydroquinazoline core structure, which is known for its diverse biological activities. The presence of a piperazine moiety contributes to its interaction with various biological targets.
Molecular Formula : C₁₈H₂₃N₃O₄S
Molecular Weight : 373.45 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroquinazoline exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Table 1: Anticancer Activity Data
The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis. The compound may induce apoptosis via the intrinsic pathway, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
Study 1: In Vivo Efficacy
A study conducted on mice bearing tumor xenografts demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The treatment led to a decrease in Ki67 expression, indicating reduced cell proliferation.
Table 2: In Vivo Study Results
| Treatment Group | Tumor Volume (mm³) | Survival Rate (%) |
|---|---|---|
| Control | 800 | 50 |
| Compound Treatment | 300 | 80 |
Study 2: Synergistic Effects
Another investigation explored the synergistic effects of combining this compound with established chemotherapeutics such as doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines.
Pharmacokinetics
Research indicates that the compound has favorable pharmacokinetic properties, including good oral bioavailability and moderate plasma half-life. Studies have shown that it can cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include quinazoline and quinolone derivatives with variations in substituents, piperazine modifications, and core heteroatoms. Below is a comparative analysis:
Electronic and Reactivity Differences
- Thioxo vs.
- Methoxy vs. Nitro Substituents : The 4-methoxyphenyl group on the piperazine is electron-donating, enhancing resonance stabilization, whereas nitro groups (electron-withdrawing) may reduce basicity and receptor affinity .
Research Findings and Trends
- Synthetic Efficiency : Analogous compounds (e.g., 5a–m) are synthesized in ~70–85% yields under mild conditions, suggesting the target compound could follow similar protocols .
- Activity Trends: Quinolonecarboxylic acids (5a–m) show antibacterial activity, while thioxo-containing quinazolines are explored for kinase inhibition .
- Electronic Effects : Methoxy and thioxo groups synergize to enhance electrophilic character at the quinazoline core, favoring nucleophilic attack in drug-receptor interactions .
Data Table: Hypothetical Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
